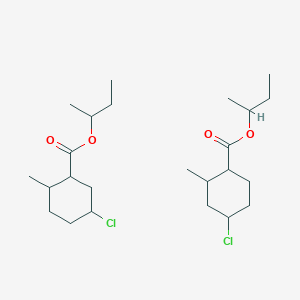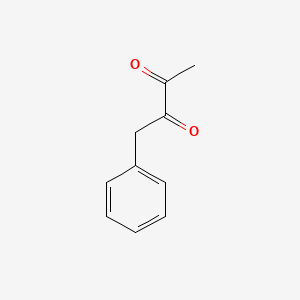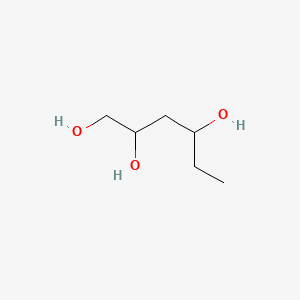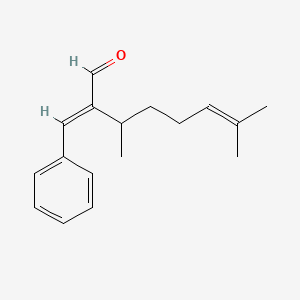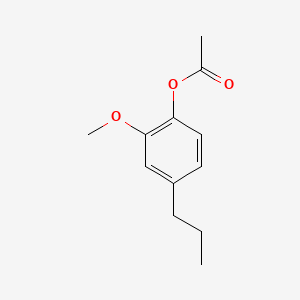
Phenol, 2-methoxy-4-propyl-, acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 2-methoxy-4-propyl-, acetate is an organic compound with the molecular formula C12H16O3. It is also known by other names such as Aceteugenol and Eugenyl acetate . This compound is characterized by the presence of a phenol group substituted with a methoxy group at the second position and a propyl group at the fourth position, with an acetate ester functional group.
準備方法
Synthetic Routes and Reaction Conditions
Phenol, 2-methoxy-4-propyl-, acetate can be synthesized through the acetylation of 2-methoxy-4-propylphenol. The reaction typically involves the use of acetic anhydride or acetyl chloride as the acetylating agent in the presence of a catalyst such as pyridine or sulfuric acid . The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale acetylation processes. The reaction is conducted in stainless steel reactors equipped with reflux condensers to manage the exothermic nature of the reaction. The use of continuous flow reactors can enhance the efficiency and yield of the process .
化学反応の分析
Types of Reactions
Phenol, 2-methoxy-4-propyl-, acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the acetate group to an alcohol group.
Substitution: The methoxy and propyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
Phenol, 2-methoxy-4-propyl-, acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and as a stabilizer in various formulations.
作用機序
The mechanism of action of Phenol, 2-methoxy-4-propyl-, acetate involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress pathways. It may also interact with microbial cell membranes, leading to disruption of membrane integrity and antimicrobial effects .
類似化合物との比較
Phenol, 2-methoxy-4-propyl-, acetate can be compared with similar compounds such as:
Phenol, 2-methoxy-4-(2-propenyl)-, acetate: Similar structure but with an allyl group instead of a propyl group.
Phenol, 2-methoxy-, acetate: Lacks the propyl group, making it less hydrophobic.
Phenol, 4-propyl-, acetate: Lacks the methoxy group, affecting its reactivity and solubility.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
特性
CAS番号 |
33943-26-9 |
|---|---|
分子式 |
C12H16O3 |
分子量 |
208.25 g/mol |
IUPAC名 |
(2-methoxy-4-propylphenyl) acetate |
InChI |
InChI=1S/C12H16O3/c1-4-5-10-6-7-11(15-9(2)13)12(8-10)14-3/h6-8H,4-5H2,1-3H3 |
InChIキー |
IXIJPFDYLOLJQN-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC(=C(C=C1)OC(=O)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-[(2-Aminoethyl)amino]ethyl]salicylamide](/img/structure/B12655778.png)

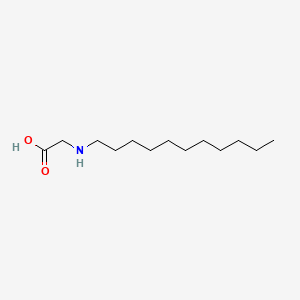
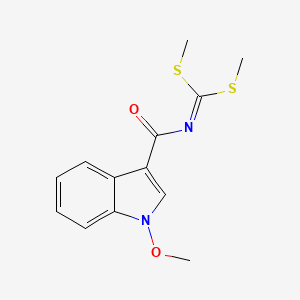
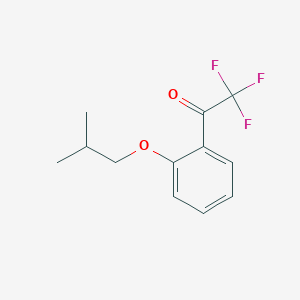
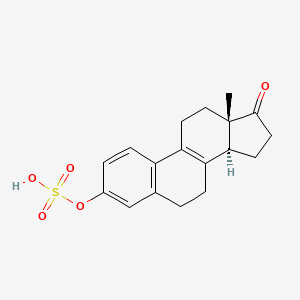
![cobalt(2+);ethyl (5Z)-5-[(4-ethoxycarbonyl-3,5-dimethylpyrrol-1-id-2-yl)methylidene]-2,4-dimethylpyrrole-3-carboxylate](/img/structure/B12655821.png)
